4-Hydroxy-2,5-dimethylbenzoic acid

Descripción

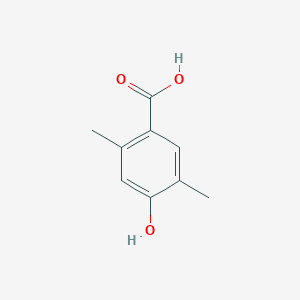

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxy-2,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZOKYRQPZZEAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635147 | |

| Record name | 4-Hydroxy-2,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27021-04-1 | |

| Record name | 4-Hydroxy-2,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 2,5 Dimethylbenzoic Acid

Conventional and Advanced Synthetic Routes for 4-Hydroxy-2,5-dimethylbenzoic Acid

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction and functionalization of the benzene (B151609) ring. These methods range from classical aromatic substitution reactions to more modern catalytic approaches.

Strategies Involving Benzoic Acid Precursors and Derivatives

A primary and logical route to this compound begins with its direct precursor, 2,5-dimethylbenzoic acid. nih.gov The key transformation is the introduction of a hydroxyl group at the C-4 position of the ring.

Hydroxylation of 2,5-Dimethylbenzoic Acid: This transformation represents a direct approach to the target molecule. The synthesis involves the reaction of 2,5-dimethylbenzoic acid with a suitable hydroxylating agent. For instance, using hydrogen peroxide in the presence of a catalyst like iron(III) chloride allows for the selective installation of the hydroxyl group. evitachem.com The reaction conditions, such as temperature and pH, must be carefully controlled to ensure regioselectivity and prevent side reactions. evitachem.com

Advanced Decarboxylative Hydroxylation: Recent advancements in synthetic methodology have introduced novel ways to form phenols from benzoic acid derivatives. One such method is the decarboxylative hydroxylation of benzoic acids, which proceeds under remarkably mild conditions (35 °C) via a photoinduced ligand-to-metal charge transfer (LMCT) mechanism involving copper catalysis. nih.govresearchgate.net While not yet specifically detailed for this compound, this strategy represents a cutting-edge approach for converting a carboxylic acid group into a hydroxyl group, offering potential for future synthetic designs. nih.gov Another advanced technique involves the ortho-hydroxylation of benzoic acids using hydrogen peroxide at a non-heme iron center, which has been demonstrated for the synthesis of salicylic (B10762653) acid from benzoic acid and could be adapted for substituted systems. rsc.org

Oxidation Reactions in the Formation of Hydroxy-Dimethylbenzoic Acids

Oxidation reactions are crucial in synthesizing the target compound, either by creating the carboxylic acid functionality from an alkyl group or by introducing the hydroxyl group onto the aromatic ring.

Catalytic Oxidation of 2,5-Dimethylbenzaldehyde: A scalable method suitable for industrial production involves the catalytic oxidation of 2,5-dimethylbenzaldehyde. This process typically employs catalysts such as cobalt or manganese salts and is carried out under conditions of high pressure and temperature to achieve high conversion and purity of the desired this compound. evitachem.com

Carboxylation of a Phenol (B47542) Precursor: An alternative and widely used strategy involves the carboxylation of a phenol. In this approach, the precursor is 2,5-dimethylphenol (B165462). sigmaaldrich.com This phenol can be synthesized via methods like the oxidative hydrolysis of 2,5-dimethylbenzenesulfonic acid. chemicalbook.com Once the 2,5-dimethylphenol is obtained, a carboxyl group can be introduced into the ring using the Kolbe-Schmitt reaction . pearson.comyoutube.com This reaction involves treating the sodium or potassium salt of the phenol (the phenoxide) with carbon dioxide under pressure and heat. The hydroxyl group directs the carboxylation primarily to the ortho position (C-6), but under specific conditions, the para-product (C-4) can be obtained, leading to the formation of this compound. The regioselectivity of the Kolbe-Schmitt reaction is a critical factor in this pathway. chemicalforums.com

Comparative Analysis of Synthetic Pathways for Isomeric Hydroxy-Dimethylbenzoic Acids

The synthesis of different isomers of hydroxy-dimethylbenzoic acid is highly dependent on the substitution pattern of the starting material and the regioselectivity of the chosen synthetic reaction. The Kolbe-Schmitt reaction is a prime example of how reaction conditions can influence isomeric distribution. For instance, with resorcinol (B1680541) (a dihydric phenol), using a weaker base like potassium bicarbonate (KHCO₃) favors the formation of 2,4-dihydroxybenzoic acid, whereas stronger bases can alter the product ratio. chemicalforums.com

This principle of regiocontrol is fundamental to selectively synthesizing the various isomers of hydroxy-dimethylbenzoic acid, as outlined in the table below. The primary precursor is typically the corresponding dimethylphenol isomer, and the carboxylation step (or hydroxylation of a dimethylbenzoic acid) determines the final product.

| Isomer Name | Typical Precursor(s) | Key Synthetic Transformation | Notes on Selectivity |

|---|---|---|---|

| This compound | 2,5-Dimethylphenol or 2,5-Dimethylbenzoic acid | Kolbe-Schmitt carboxylation or Aromatic hydroxylation | Carboxylation must be directed to the para position of the hydroxyl group. |

| 3-Hydroxy-2,5-dimethylbenzoic acid cymitquimica.com | 2,5-Dimethylphenol | Ortho-carboxylation (less favored) or multi-step synthesis | Direct carboxylation is challenging due to directing effects; often requires a more complex, multi-step route. |

| 4-Hydroxy-3,5-dimethylbenzoic acid nih.gov | 2,6-Dimethylphenol | Kolbe-Schmitt carboxylation | The hydroxyl group directs carboxylation to the para position (C-4), which is sterically unhindered. |

| 2-Hydroxy-4,5-dimethylbenzoic acid | 3,4-Dimethylphenol | Kolbe-Schmitt carboxylation | The hydroxyl group directs carboxylation to the ortho position (C-2), which is sterically accessible. |

Chemical Reactivity and Derivatization Studies

The chemical character of this compound is defined by its two primary functional groups: the phenolic hydroxyl group and the aromatic carboxylic acid group. These moieties provide distinct sites for a variety of chemical transformations.

Functional Group Interconversions of the Hydroxyl and Carboxylic Acid Moieties

Both the hydroxyl and carboxylic acid groups can be readily converted into other functionalities, making this compound a versatile building block for synthesizing more complex molecules. evitachem.com

Reactions of the Hydroxyl Group:

Oxidation: The phenolic hydroxyl group can be oxidized. Depending on the reagent and conditions, this could lead to the formation of a quinone-type structure. evitachem.com

Etherification: The hydroxyl group can be converted into an ether by reaction with alkyl halides or other electrophiles in the presence of a base (e.g., Williamson ether synthesis). evitachem.com

Reactions of the Carboxylic Acid Group:

Reduction: The carboxylic acid can be reduced to a primary alcohol (4-hydroxymethyl-2,5-dimethylphenol). A strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. evitachem.com

Conversion to Amide: The carboxylic acid can be converted to an amide through activation (e.g., forming an acyl chloride) followed by reaction with an amine.

The table below summarizes key functional group interconversions.

| Functional Group | Reaction Type | Product Functional Group | Typical Reagents |

|---|---|---|---|

| Carboxylic Acid | Reduction | Primary Alcohol | Lithium aluminum hydride (LiAlH₄) |

| Hydroxyl | Etherification | Ether | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) |

| Hydroxyl | Oxidation | Quinone | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) evitachem.com |

| Carboxylic Acid | Amidation | Amide | 1. SOCl₂ or Oxalyl chloride; 2. Amine (R-NH₂) |

Preparation of Esters and Other Structural Analogues

One of the most common derivatizations of this compound is the formation of esters at the carboxylic acid position.

Esterification: Esters are readily prepared via the Fischer esterification method. This involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The reaction is an equilibrium process, and it is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

This reaction can be used to synthesize a variety of methyl, ethyl, or other alkyl esters, which can be useful for modifying the compound's physical properties or for use as protecting groups in a multi-step synthesis. An example of a related compound is the methyl ester of 3,5-di-tert-butyl-4-hydroxyphenylpropanoic acid. nist.gov

Other Structural Analogues: Beyond simple esters, more complex structural analogues can be prepared. For example, depsides, which are esters formed between two or more hydroxybenzoic acid units, are a class of natural products. Barbatic acid is an example of a naturally occurring depside derived from substituted hydroxybenzoic acids. osti.gov The synthesis of such molecules demonstrates how the dual functionality of hydroxybenzoic acids can be used to build larger, more elaborate structures.

Exploration of Novel Reaction Mechanisms in Synthesis

A Novel Two-Step Synthetic Approach

This modern synthesis begins with the protection of the para-position of 2,5-dimethylphenol using a bulky alkyl group, typically a tert-butyl group. This initial step is crucial for directing the subsequent carboxylation to the desired ortho-position relative to the hydroxyl group.

Step 1: Carboxylation of 4-tert-butyl-2,5-dimethylphenol

The starting material, 4-tert-butyl-2,5-dimethylphenol, is subjected to a modified Kolbe-Schmitt reaction. In this reaction, the phenoxide ion, formed by treatment with a base, reacts with carbon dioxide. The steric hindrance provided by the tert-butyl group at the para-position effectively blocks the carboxylation at that site, thereby directing the carboxyl group to the less hindered ortho-position. This results in the formation of 5-tert-butyl-4-hydroxy-2-methylbenzoic acid as the primary intermediate. The use of an aprotic polar solvent can further enhance the reaction efficiency and selectivity, allowing the reaction to proceed at significantly lower temperatures and pressures compared to the conventional Kolbe-Schmitt reaction. google.com

Step 2: Dealkylation of the Intermediate

The second step involves the removal of the tert-butyl protecting group from the intermediate, 5-tert-butyl-4-hydroxy-2-methylbenzoic acid. This is typically achieved through an acid-catalyzed dealkylation reaction. The intermediate is dissolved in a suitable solvent, and a Lewis acid, such as anhydrous aluminum chloride, is added. The reaction mixture is then heated, leading to the cleavage of the tert-butyl group and the formation of the final product, this compound, with high purity. google.com

This two-step process represents a significant improvement over traditional methods by providing a highly selective and efficient route to this compound under industrially feasible conditions.

Detailed Research Findings

The following tables provide a summary of the typical reaction conditions and yields for this novel synthetic methodology, based on analogous reactions described in the literature. google.com

Table 1: Reaction Conditions for the Synthesis of 5-tert-butyl-4-hydroxy-2-methylbenzoic acid (Intermediate)

| Parameter | Value |

| Starting Material | 2-tert-butyl-5-methylphenol |

| Reagent | Carbon Dioxide |

| Solvent | Aprotic Polar Solvent |

| Temperature | Significantly lower than traditional Kolbe-Schmitt |

| Pressure | Lower than traditional Kolbe-Schmitt |

| Selectivity for Intermediate | >80% |

Table 2: Reaction Conditions for the Synthesis of 4-hydroxy-2-methylbenzoic acid (Final Product)

| Parameter | Value |

| Starting Material | 5-tert-butyl-4-hydroxy-2-methylbenzoic acid |

| Reagent | Anhydrous Aluminum (III) Chloride |

| Solvent | Toluene (B28343) |

| Yield | High |

| Purity of Final Product | >98% |

Advanced Spectroscopic and Computational Characterization of 4 Hydroxy 2,5 Dimethylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4-Hydroxy-2,5-dimethylbenzoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, within the molecule.

In the ¹H NMR spectrum of the related compound 4-hydroxy-2,5-dimethylbenzonitrile, distinct signals corresponding to the different types of protons are observed. researchgate.net For this compound, one would expect to see signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxyl group, as well as the proton of the hydroxyl group. The chemical shifts (δ) of these protons are influenced by the electron density around them, which is in turn affected by the presence of the electron-donating hydroxyl and methyl groups and the electron-withdrawing carboxylic acid group.

The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. For instance, in 2,5-dimethylbenzoic acid, separate signals are observed for the carboxyl carbon, the aromatic carbons, and the methyl carbons. spectrabase.comspectrabase.com The chemical shifts of the aromatic carbons in this compound would be particularly informative, revealing the electronic effects of the three different substituents on the benzene (B151609) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl H | 10-13 | - |

| Hydroxyl H | 4-7 | - |

| Aromatic H | 6.5-7.5 | 110-140 |

| Methyl H | 2.0-2.5 | 15-25 |

| Carboxyl C | - | 170-180 |

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, with a molecular formula of C₉H₁₀O₃, the expected molecular weight is approximately 166.17 g/mol . nih.gov

Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M⁺), which can then undergo fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For aromatic carboxylic acids like benzoic acid, common fragmentation pathways include the loss of a hydroxyl radical (•OH, mass loss of 17) to form an acylium ion, and the loss of a carboxyl group (•COOH, mass loss of 45). libretexts.orgdocbrown.info The presence of methyl and hydroxyl substituents on the aromatic ring of this compound will influence the fragmentation, potentially leading to characteristic losses of water (H₂O, mass loss of 18) or methyl radicals (•CH₃, mass loss of 15). miamioh.edu

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion (m/z) | Possible Neutral Loss | Structure of Fragment Ion |

| 166 | - | [C₉H₁₀O₃]⁺ (Molecular Ion) |

| 149 | •OH | [C₉H₉O₂]⁺ |

| 148 | H₂O | [C₉H₈O₂]⁺ |

| 121 | •COOH | [C₈H₉O]⁺ |

| 133 | •CH₃ + H₂O | [C₈H₅O₂]⁺ |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Molecular Dynamics and Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the molecular vibrations and bonding within this compound. These techniques are complementary and probe different aspects of molecular dynamics.

The FT-IR spectrum of a related compound, 4-hydroxy-2,5-dimethylbenzonitrile, shows characteristic absorption bands corresponding to the various functional groups. researchgate.net For this compound, the FT-IR spectrum is expected to exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A sharp C=O stretching vibration for the carboxyl group should appear around 1700 cm⁻¹. The O-H stretching of the phenolic hydroxyl group would likely be observed as a broader band around 3200-3600 cm⁻¹. Aromatic C-H and C-C stretching vibrations will also be present in the fingerprint region. nih.govnih.gov

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric stretching of the aromatic ring and the C-C bonds of the methyl groups would be expected to show strong Raman signals. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Interaction Studies

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO).

For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* transitions within the benzene ring. The presence of the hydroxyl, methyl, and carboxyl groups as substituents on the ring will influence the position and intensity of these absorption bands. scirp.org Changes in the UV-Vis spectrum upon interaction with other molecules, such as proteins or metal ions, can provide valuable information about binding events and the nature of the interaction. vjst.vn

Computational Chemistry Applications

Computational chemistry provides powerful tools to complement and interpret experimental data, offering deeper insights into the molecular properties of this compound.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It can be used to predict a wide range of properties for this compound, including its optimized geometry, electronic properties (such as HOMO and LUMO energies), and spectroscopic parameters. vjst.vn

DFT calculations can be employed to simulate and assign the vibrational frequencies observed in FT-IR and Raman spectra, leading to a more accurate understanding of the molecular vibrations. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), helping to interpret the experimental results and understand the nature of the electronic transitions. vjst.vnvjst.vn

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial for understanding the potential biological activity of this compound by simulating its interaction with a target protein's active site. chemmethod.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies are instrumental in predicting their biological effects and in guiding the synthesis of new derivatives with enhanced potency and selectivity.

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. By systematically modifying the structure of this compound and observing the corresponding changes in biological response, a predictive model can be developed. These models are crucial in modern drug discovery and environmental toxicology for screening large libraries of virtual compounds, thereby saving time and resources.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related analogs of this compound with experimentally determined biological activities is compiled.

Molecular Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to create a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For instance, studies on derivatives of similar phenolic acids have successfully utilized QSAR to predict activities such as antimicrobial, antioxidant, and enzyme inhibitory effects. nih.govresearchgate.net In the context of this compound, QSAR models could be developed to predict its potential as an anti-inflammatory agent by targeting enzymes like cyclooxygenases, based on the activities of structurally related compounds.

The predictive capacity of QSAR is highly dependent on the quality of the input data and the relevance of the chosen descriptors. For example, the hydrogen-bonding capability of the hydroxyl and carboxylic acid groups, the steric hindrance from the methyl groups, and the electronic properties of the benzene ring in this compound are all critical features that would be captured by molecular descriptors in a QSAR model.

Illustrative QSAR Descriptors for this compound Analogs

To build a predictive QSAR model, a variety of molecular descriptors would be calculated for a series of analogs of this compound. The table below provides an example of the types of descriptors that would be relevant.

| Descriptor Type | Descriptor Name | Description | Relevance to this compound |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Influences transport and distribution. |

| Topological | Wiener Index (W) | A distance-based index that reflects molecular branching. | Changes with the addition or modification of substituents. |

| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. | Relates to interactions with biological macromolecules. |

| Electrostatic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | Crucial for membrane permeability and reaching the target site. |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

This table is for illustrative purposes and the selection of descriptors would depend on the specific biological activity being modeled.

Hypothetical QSAR Model for Antioxidant Activity

Based on the known antioxidant properties of hydroxybenzoic acids, a hypothetical QSAR model could be developed to predict the radical scavenging activity of this compound derivatives. nih.gov The following table presents a hypothetical dataset and a resulting QSAR equation.

| Compound | R1 Substituent | R2 Substituent | LogP | HOMO (eV) | Antioxidant Activity (IC50, µM) |

| 1 | H | H | 2.1 | -8.5 | 50 |

| 2 | Cl | H | 2.8 | -8.7 | 45 |

| 3 | OCH3 | H | 1.9 | -8.2 | 30 |

| 4 | H | Cl | 2.8 | -8.7 | 42 |

| 5 | H | OCH3 | 1.9 | -8.2 | 28 |

This data is hypothetical and for illustrative purposes only.

A possible resulting QSAR equation from this data could be:

Log(1/IC50) = 0.5 * LogP - 0.2 * HOMO + c

This equation would suggest that higher lipophilicity and a higher HOMO energy (less negative) contribute positively to the antioxidant activity of this class of compounds. Such a model, once validated, could be used to predict the antioxidant activity of new, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and further testing.

Investigation of Biological Activities and Underlying Mechanisms of Action

Antimicrobial Efficacy of 4-Hydroxy-2,5-dimethylbenzoic Acid and Related Hydroxybenzoic Acids

The antimicrobial capabilities of hydroxybenzoic acids are well-documented, with their effectiveness being closely tied to their chemical structure, including the number and position of hydroxyl and other substituent groups on the aromatic ring.

Broad-Spectrum Antibacterial Activity Against Pathogenic Microorganisms

Hydroxybenzoic acids have shown activity against both Gram-positive and Gram-negative bacteria. ijpbp.comdergipark.org.tr However, the efficacy can vary significantly between these two bacterial types due to differences in their cell wall structures. Generally, Gram-positive bacteria are considered more susceptible to the action of phenolic compounds.

The antibacterial activity of various hydroxybenzoic acid derivatives against different bacterial strains is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. A comparative study on several dihydroxybenzoic acids revealed varying levels of inhibition against common pathogens. For instance, 2,4-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid have been shown to be effective against E. coli, P. aeruginosa, S. aureus, and B. subtilis at a concentration of 2 mg/mL. nih.govresearchgate.net In another study, a novel p-hydroxybenzoic acid derivative, 5-(p-hydroxybenzoyl) shikimic acid, demonstrated moderate activity against methicillin-resistant Staphylococcus haemolyticus and Escherichia coli with a MIC of 100 μg/mL. mdpi.comnih.gov

Minimum Inhibitory Concentration (MIC) of Selected Hydroxybenzoic Acid Derivatives Against Various Bacterial Strains

| Compound | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Reference |

|---|---|---|---|---|---|

| 2,3-Dihydroxybenzoic acid | 5 mg/mL | 5 mg/mL | 5 mg/mL | 5 mg/mL | nih.gov |

| 2,4-Dihydroxybenzoic acid | 2 mg/mL | 2 mg/mL | 2 mg/mL | 2 mg/mL | nih.gov |

| 2,5-Dihydroxybenzoic acid | 3 mg/mL | 4 mg/mL | 3 mg/mL | 3 mg/mL | nih.gov |

| 3,4-Dihydroxybenzoic acid | 2 mg/mL | 2 mg/mL | 2 mg/mL | 2 mg/mL | nih.gov |

| 3,5-Dihydroxybenzoic acid | 5 mg/mL | 6 mg/mL | 3 mg/mL | 3 mg/mL | nih.gov |

| 3,4,5-Trihydroxybenzoic acid (Gallic Acid) | 4 mg/mL | 5 mg/mL | 3 mg/mL | 3 mg/mL | nih.gov |

The primary mechanism by which hydroxybenzoic acids inhibit bacterial growth involves the disruption of the bacterial cell membrane. nih.gov These phenolic compounds can alter the membrane's permeability, leading to the leakage of intracellular components and ultimately cell death. mdpi.com The lipophilicity of the molecule, which is influenced by substituents such as methyl groups, plays a significant role in its ability to interact with and penetrate the bacterial cell membrane. mdpi.com An increase in lipophilicity can lead to enhanced antimicrobial properties. mdpi.com Other proposed mechanisms include the inhibition of essential enzymes and interference with nucleic acid synthesis.

Antifungal Properties, Including Effects on Fungal Dimorphism

Certain hydroxybenzoic acids and their derivatives have demonstrated notable antifungal activity. nih.govnih.gov For example, benzoic acid, ρ-hydroxybenzoic acid, and protocatechuic acid have all shown concentration-dependent fungistatic activity against the plant pathogen Alternaria solani. nih.gov p-Hydroxybenzoic acid has also been found to reduce the mycelial growth of Aspergillus flavus, a producer of carcinogenic aflatoxins. nih.gov

The antifungal action of these compounds is not limited to inhibiting growth. Some phenolic compounds can interfere with fungal dimorphism, the ability of some fungi to switch between a yeast-like and a filamentous (hyphal) form, which is often a key virulence factor. nih.gov For instance, some studies on phenolic compounds have shown they can inhibit the cell cycle and induce apoptosis in fungal cells. nih.gov While direct evidence for this compound is lacking, related phenolic acids have been shown to be effective against various fungi, including Candida species. nih.govnih.gov

Antifungal Activity of Selected Hydroxybenzoic Acids

| Compound | Fungal Strain | Observed Effect | Reference |

|---|---|---|---|

| Benzoic acid | Alternaria solani | Concentration-dependent fungistatic activity | nih.gov |

| ρ-Hydroxybenzoic acid | Alternaria solani | Concentration-dependent fungistatic activity | nih.gov |

| ρ-Hydroxybenzoic acid | Aspergillus flavus | Inhibition of mycelial growth | nih.gov |

| Protocatechuic acid | Alternaria solani | Concentration-dependent fungistatic activity | nih.gov |

| 2,4-Dihydroxybenzoic acid | Candida albicans | MIC of 2 mg/mL | nih.gov |

| 3,4-Dihydroxybenzoic acid | Candida albicans | MIC of 2 mg/mL | nih.gov |

Studies on Antibiotic-Resistant Strains

The rise of antibiotic-resistant bacteria is a major global health concern, and there is growing interest in the potential of natural compounds to combat these challenging pathogens. Phenolic acids have shown promise in this area, with some derivatives exhibiting activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov For example, a novel p-hydroxybenzoic acid derivative has demonstrated moderate antibacterial activity against methicillin-resistant Staphylococcus haemolyticus. mdpi.com The ability of these compounds to disrupt the bacterial cell membrane is a key factor in their effectiveness against resistant strains.

Antioxidant Potential and Reactive Species Scavenging

While specific studies on the antioxidant potential of this compound are scarce, the antioxidant properties of hydroxybenzoic acids are well-established and are directly related to their chemical structure. nih.govffhdj.comnih.gov

The antioxidant activity of phenolic compounds stems from their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The number and position of hydroxyl groups on the aromatic ring are critical determinants of this activity. nih.gov Generally, a higher number of hydroxyl groups leads to greater antioxidant capacity. nih.gov For instance, gallic acid (3,4,5-trihydroxybenzoic acid) often exhibits superior antioxidant activity compared to dihydroxybenzoic and monohydroxybenzoic acids. nih.gov

The position of the hydroxyl groups is also crucial. Dihydroxybenzoic acids with hydroxyl groups in the ortho- or para- positions to each other (e.g., 2,3-DHB, 2,5-DHB, and 3,4-DHB) tend to show stronger antioxidant activity than those with meta-positioned hydroxyl groups (e.g., 2,4-DHB, 2,6-DHB, and 3,5-DHB). nih.gov This is due to the greater stability of the resulting phenoxyl radical through resonance.

The antioxidant potential of these compounds is commonly evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (ferric reducing antioxidant power) assay. nih.govresearchgate.netnih.gov

Antioxidant Activity of Selected Dihydroxybenzoic Acids

| Compound | DPPH Scavenging Activity (IC50 in µM) | ABTS Scavenging Activity (% Inhibition at 50 µM) | FRAP Value (µM Fe2+ at 50 µM) | Reference |

|---|---|---|---|---|

| 2,3-Dihydroxybenzoic acid | Slightly lower than Gallic Acid | 86.40% | 173.79 | nih.gov |

| 2,5-Dihydroxybenzoic acid | Slightly lower than Gallic Acid | 80.11% | 236.00 | nih.gov |

| 3,4-Dihydroxybenzoic acid | Slightly lower than Gallic Acid | 74.51% | 44.22 | nih.gov |

| 3,4,5-Trihydroxybenzoic acid (Gallic Acid) | 2.42 | 79.50% | 158.10 | nih.gov |

| 2,4-Dihydroxybenzoic acid | >120,000 | 16.17% | Negative Value | nih.gov |

| 3,5-Dihydroxybenzoic acid | >1000 | 60.39% | Negative Value | nih.gov |

The addition of methyl groups, as in this compound, would likely influence its antioxidant activity. Methyl groups are electron-donating and could potentially enhance the stability of the phenoxyl radical, thereby increasing antioxidant capacity. However, they also add steric hindrance, which might affect the molecule's ability to interact with free radicals. Further research is needed to elucidate the precise impact of dimethyl substitution on the antioxidant properties of hydroxybenzoic acids.

Anti-inflammatory and Immunomodulatory Research

Phenolic acids, as a class of compounds, have demonstrated significant anti-inflammatory and immunomodulatory potential. nih.gov Their anti-inflammatory activity is often attributed to the reduction of pro-inflammatory cytokines. nih.gov Some benzoic acid derivatives have been investigated for their analgesic and anti-inflammatory effects. For instance, 5-acetamido-2-hydroxy benzoic acid derivatives have shown promise in reducing pain and inflammation in animal models. nih.govmdpi.com

The immunomodulatory effects of certain plant extracts rich in these compounds have also been noted. For example, extracts from Zingiber and Alpinia species, which contain various bioactive compounds, have been traditionally used for immune-related disorders. frontiersin.org Research into specific compounds like (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol from Zingiber cassumunar has shown marked anti-inflammatory effects, particularly in the acute phase of inflammation. nih.gov This includes the inhibition of edema, exudate formation, and leukocyte accumulation. nih.gov Furthermore, the reactive aldehyde 4-hydroxy-2-nonenal (4-HNE), a product of lipid peroxidation, has been shown to modulate immune responses by interacting with key signaling pathways such as NF-κB and Nrf2. nih.gov

Anticancer and Antitumor Investigations of Benzoic Acid Derivatives

A number of benzoic acid derivatives have been evaluated for their anticancer and antitumor properties against a variety of cancer cell lines. For instance, 3,4-dihydroxybenzoic acid (DHBA) has been shown to retard the growth of cervical (HeLa and SiHa) and colorectal (HCT-116 and HCT-15) cancer cells. nih.gov Similarly, other phenolic acids have demonstrated anticancer potential by inhibiting cell proliferation in cell lines such as Caco-2 and Human SW-480. nih.gov

Chalcones and flavanones, which share structural similarities with benzoic acid derivatives, have also been tested for their antiproliferative activity. nih.gov For example, 4'-hydroxy-2',6'-dimethoxychalcone exhibited cytotoxicity against several cancer cell lines, with IC50 values ranging from 2.54 µM against CEM/ADR5000 leukemia cells to 58.63 µM against hepatocarcinoma HepG2 cells. nih.gov Notably, normal liver cells were more resistant to these compounds than liver cancer cells, suggesting a degree of tumor specificity. nih.gov Indole derivatives have also shown promise as cytotoxic agents against breast cancer cells (MCF-7) while being less toxic to normal cells. nih.gov

Table 2: Cytotoxic Activity of Select Benzoic Acid Derivatives and Related Compounds

| Compound/Derivative | Cancer Cell Line(s) | Key Findings |

| 3,4-Dihydroxybenzoic acid (DHBA) | HeLa, SiHa, HCT-116, HCT-15 | Retarded cancer cell growth. nih.gov |

| 4'-Hydroxy-2',6'-dimethoxychalcone | CEM/ADR5000, HepG2, CCRF-CEM | Showed significant cytotoxicity with varying IC50 values. nih.gov |

| 5-Hydroxyindole-3-carboxylic acid derivatives | MCF-7 (breast cancer) | Demonstrated cytotoxicity against cancer cells with minimal effect on normal cells. nih.gov |

| 4-[(E)-(Fluorophenyl)diazenyl]phenol | Nasopharyngeal cancer (HK-1) | Exhibited the highest anticancer activity among the synthesized compounds. researchgate.net |

The antitumor activity of benzoic acid derivatives often involves the modulation of the cell cycle and induction of apoptosis. For example, DHBA was found to arrest cells in the G2/M phase of the cell cycle and increase the sub-G0-G1 cell population, which is indicative of apoptosis. nih.gov The induction of apoptosis by DHBA is mediated by the activation of caspase-3. nih.gov

Other phenolic acids have been reported to block the G1, G2, and S phases in the Caco-2 cell line. nih.gov Similarly, some chalcone (B49325) derivatives have been shown to arrest the cell cycle in the G0/G1 phase, induce apoptosis through disruption of the mitochondrial membrane potential, and increase the production of reactive oxygen species (ROS) in leukemia cells. nih.gov Histone deacetylase (HDAC) inhibitors, a class of compounds that includes some benzoic acid derivatives, are known to induce cell cycle arrest, differentiation, and/or apoptosis in tumor cells. wikipedia.org

A significant mechanism through which some benzoic acid derivatives exert their anticancer effects is the inhibition of histone deacetylases (HDACs). nih.gov HDACs are enzymes that play a crucial role in regulating gene expression, and their inhibition can lead to the hyperacetylation of histones, affecting the transcription of genes involved in cell proliferation and survival. wikipedia.orgnih.gov

DHBA has been identified as a potent HDAC inhibitor. nih.gov It has been shown to inhibit HDAC activity in both ex vivo and in vitro studies using colon cancer cell lines. nih.gov This inhibition of HDACs by DHBA leads to an increase in cellular ROS and the activation of caspase-3, ultimately triggering apoptosis in cancer cells. nih.gov The study of HDAC inhibitors has revealed their importance in cell proliferation and differentiation, with some, like Trichostatin A, causing cell cycle arrest in both G1 and G2 phases. google.com The development of selective HDAC inhibitors is an active area of research, with the aim of creating more effective anticancer drugs. nih.gov

Antiviral Activity Studies

Research into the antiviral properties of hydroxylated benzoic acid derivatives has yielded conflicting results. While a mixture derived from the autooxidation of catechinic acid (AOCA) was reported to have activity against Herpes Simplex Virus 1 and 2 (HSV-1 and HSV-2), subsequent analysis has been called into question. nih.govmdpi.com One report identified 4-hydroxybenzoic acid (4-HBA) as the primary active component of this mixture. mdpi.com

However, a 2022 study designed to verify these findings prepared the AOCA mixture and conducted a thorough analysis. nih.govmdpi.com This investigation established the absence of 4-HBA in the active mixture. Furthermore, when a commercial sample of pure 4-hydroxybenzoic acid was tested for its antiherpetic effects, it was found to be completely inactive against HSV-2. nih.govmdpi.com Another study focusing on a different benzoic acid derivative, termed NC-5, found that it possessed potent anti-influenza activity both in vitro and in vivo, including against oseltamivir-resistant strains. nih.gov

No specific studies on the in silico screening or molecular docking of this compound against viral enzymes were identified in the reviewed literature. Computational studies have been performed on other benzoic acid derivatives, such as 2-hydroxy-4,5-dimethylbenzoic acid, to analyze binding to enzymes like cyclooxygenase (COX), but not specifically viral enzymes.

Other Reported Biological Activities: Antialgal, Antimutagenic, Antiestrogenic, Hypoglycemic, Nematicidal, Anti-platelet Aggregating Effects

A variety of other biological effects have been reported for p-hydroxybenzoic acid (PHBA) and its derivatives. globalresearchonline.netresearchgate.net

Antialgal Activity: 4-hydroxybenzoic acid has demonstrated inhibitory effects against the growth of certain algae. globalresearchonline.net Studies have shown that it can inhibit the growth of two strains of Microcystis aeruginosa, with the toxic strain being more sensitive to its effects than the non-toxic strain. globalresearchonline.net

Antimutagenic Activity: The potential for phenolic compounds to act as antimutagens, agents that counteract the effects of mutagens, has been noted. globalresearchonline.netresearchgate.netnih.gov These compounds may act as blocking agents that prevent mutagens from reaching their target DNA or by directly interacting with and inactivating the mutagenic substances. nih.gov

Antiestrogenic and Estrogenic Activity: The effect of 4-hydroxybenzoic acid on estrogenic pathways is complex and presents conflicting findings. While some reviews list it as having antiestrogenic properties, recent experimental evidence demonstrates a clear estrogen-like effect. globalresearchonline.netresearchgate.netnih.govnih.gov In a study using the ER-positive breast cancer cell line MCF-7, 4-hydroxybenzoic acid was the only one of five tested phenolic compounds to significantly promote cell proliferation. nih.govnih.gov This effect was mitigated by an estrogen receptor (ER) antagonist, suggesting the activity is mediated through the receptor. nih.govnih.gov The mechanism appears to involve the activation of several signaling pathways, including ERK, AKT, PI3K, and ERα. nih.govnih.gov

Hypoglycemic Effects: Several studies have confirmed the hypoglycemic activity of 4-hydroxybenzoic acid. nih.govresearchgate.net In studies on diabetic rats, oral administration of the compound led to a dose-dependent decrease in plasma glucose levels. nih.govresearchgate.net The proposed mechanism is not an increase in serum insulin (B600854) levels, but rather an increase in peripheral glucose consumption. nih.govresearchgate.net Further research suggests it may also act as an insulin secretagogue and promote liver glycogen (B147801) storage. nih.gov

Nematicidal Activity: Phenolic compounds have been investigated for their ability to control nematodes. globalresearchonline.netresearchgate.netird.fr While some compounds like transcinnamic acid show direct and high nematicidal activity, the effect of others is enhanced after autoxidation. ird.fr For instance, 3,4-dihydroxybenzoic acid (protocatechuic acid) was found to be highly toxic to nematode larvae after autoxidation. ird.fr

Anti-platelet Aggregating Effects: Derivatives of benzoic acid have been explored as anti-platelet agents. globalresearchonline.netresearchgate.net For example, the derivative R-/S-2-(2-Hydroxypropanamido) benzoic acid was found to significantly inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP), collagen, and arachidonic acid (AA). nih.govplos.org The mechanism may involve the inhibition of the COX-1 enzyme, which leads to a reduction in thromboxane (B8750289) A2 (TXA2). plos.org

Table of Research Findings for p-Hydroxybenzoic Acid and Derivatives

| Biological Activity | Compound Studied | Key Findings | Reference Index |

|---|---|---|---|

| Antiviral | 4-Hydroxybenzoic acid (4-HBA) | Found to be inactive against Herpes Simplex Virus 2 (HSV-2) in a verification study. | nih.govmdpi.com |

| Antialgal | 4-Hydroxybenzoic acid | Inhibited growth of Microcystis aeruginosa strains. | globalresearchonline.net |

| Estrogenic | 4-Hydroxybenzoic acid (4-HBA) | Promoted proliferation of MCF-7 cells via ERα-dependent signaling. | nih.govnih.gov |

| Hypoglycemic | 4-Hydroxybenzoic acid | Lowered plasma glucose in diabetic rats, likely by increasing peripheral glucose consumption. | nih.govresearchgate.net |

| Nematicidal | 3,4-Dihydroxybenzoic acid | Showed high toxicity to nematode larvae after autoxidation. | ird.fr |

| Anti-platelet Aggregation | R-/S-2-(2-Hydroxypropanamido) benzoic acid | Significantly inhibited platelet aggregation induced by ADP, collagen, and arachidonic acid. | nih.govplos.org |

Biocatalysis, Biotransformation, and Metabolic Pathways of Benzoic Acid Derivatives

Microbial Degradation Pathways of 4-Hydroxy-2,5-dimethylbenzoic Acid and Analogues

The biodegradation of substituted benzoic acids is a key process in the carbon cycle and has been the subject of extensive research. While specific studies on the microbial degradation of this compound are not extensively detailed in the available literature, the catabolic pathways of its analogues, such as other dimethylbenzoic acids and the parent compound 4-hydroxybenzoic acid, have been elucidated and provide a strong framework for understanding its likely metabolic fate.

The bacterial catabolism of aromatic compounds like dimethylbenzoic acids typically involves initial activation of the benzene (B151609) ring followed by ring cleavage. A notable example is the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB. This bacterium can utilize 3,4-dimethylbenzoic acid as its sole source of carbon and energy. During its growth on this substrate, several key metabolites have been isolated and identified, including 3,4-dimethylsalicylic acid, 3,4-dimethylphenol, and 3,4-dimethylcatechol. nih.gov The accumulation of these intermediates provides critical insights into the sequence of enzymatic reactions in the degradation pathway.

In anaerobic environments, the metabolism of related compounds also offers clues. For instance, in methanogenic consortia metabolizing m-cresol (B1676322), 4-hydroxy-2-methylbenzoic acid has been identified as a transient intermediate. nih.gov This suggests a pathway involving carboxylation as an initial step in the anaerobic breakdown of certain phenolic compounds.

The degradation of the parent compound, 4-hydroxybenzoic acid (4-HBA), is well-documented and typically proceeds through the formation of protocatechuate (PCA). nih.gov Bacteria such as Pseudarthrobacter phenanthrenivorans Sphe3 can metabolize 4-HBA as a sole carbon source, channeling it into the PCA pathway. nih.gov

Below is a table summarizing the metabolites identified in the degradation of related benzoic acid derivatives:

| Original Compound | Organism/Consortium | Key Metabolites Accumulated | Degradation Condition |

| 3,4-Dimethylbenzoic acid | Pseudomonas putida DMB | 3,4-Dimethylsalicylic acid, 3,4-Dimethylphenol, 3,4-Dimethylcatechol | Aerobic |

| m-Cresol | Methanogenic Consortium | 4-Hydroxy-2-methylbenzoic acid, 2-Methylbenzoic acid | Anaerobic |

| 4-Hydroxybenzoic acid | Pseudarthrobacter phenanthrenivorans Sphe3 | Protocatechuate (PCA), Catechol, Hydroxyquinol | Aerobic |

The degradation of aromatic compounds is orchestrated by a series of specific enzymes. For 3,4-dimethylbenzoic acid, the initial enzymatic attack is proposed to be the formation of 3,4-dimethylcyclohexa-3,5-diene-1,2-diol-1-carboxylic acid. This unstable intermediate then undergoes dehydration to yield 3,4-dimethylsalicylic acid and 3,4-dimethylphenol. The pathway then proceeds through 3,4-dimethylcatechol, which is subsequently cleaved via the meta pathway. nih.gov

In the case of 4-hydroxybenzoic acid degradation in Pseudarthrobacter phenanthrenivorans Sphe3, the first key enzymatic step is the hydroxylation of 4-HBA to protocatechuate (PCA) by a 4-HBA-3-monooxygenase (PobA). nih.gov Following the formation of PCA, the aromatic ring is cleaved by dioxygenases. This can occur via two main routes:

Ortho-cleavage: Catalyzed by protocatechuate 3,4-dioxygenase (PCD34), leading to the formation of β-carboxy-cis,cis-muconate. nih.gov

Meta-cleavage: Catalyzed by protocatechuate 4,5-dioxygenase (PCD45), resulting in 4-carboxy-2-hydroxymuconate semialdehyde. nih.gov

The genes encoding these key enzymes have been identified in various bacteria. For example, in P. phenanthrenivorans Sphe3, the genes for 4HB3H, PCD34, and catechol 1,2-dioxygenase are located on the chromosome, while those for PCD45 and catechol 2,3-dioxygenase are found on plasmids. nih.gov

The table below outlines the key enzymes involved in the degradation of 4-hydroxybenzoic acid, which serves as a model for the potential degradation of its dimethylated analogue.

| Enzymatic Step | Enzyme | Substrate | Product |

| Initial Hydroxylation | 4-HBA-3-monooxygenase (PobA) | 4-Hydroxybenzoic acid | Protocatechuate (PCA) |

| Ring Cleavage (ortho) | Protocatechuate 3,4-dioxygenase (PCD34) | Protocatechuate | β-carboxy-cis,cis-muconate |

| Ring Cleavage (meta) | Protocatechuate 4,5-dioxygenase (PCD45) | Protocatechuate | 4-carboxy-2-hydroxymuconate semialdehyde |

Engineered Metabolic Pathways for Biotechnological Production and Novel Compound Synthesis

Metabolic engineering offers powerful tools for the sustainable production of valuable chemicals from renewable feedstocks. While there are no specific reports on the engineered production of this compound, the strategies developed for the biosynthesis of 4-hydroxybenzoic acid (4-HBA) provide a clear blueprint. researchgate.net

The biosynthesis of 4-HBA in microorganisms originates from the shikimate pathway. researchgate.net The key precursor is chorismate. In Escherichia coli, the enzyme chorismate pyruvate-lyase (UbiC) directly converts chorismate to 4-HBA and pyruvate. hmdb.ca To enhance the production of 4-HBA, metabolic engineering efforts have focused on:

Overexpression of key enzymes: Increasing the expression of genes in the shikimate pathway to boost the supply of chorismate. researchgate.net

Heterologous expression: Introducing and overexpressing the ubiC gene for the final conversion step. researchgate.net

Elimination of competing pathways: Deleting genes that divert chorismate to other products, such as aromatic amino acids.

Host selection: Using host organisms like Corynebacterium glutamicum, which exhibit high tolerance to 4-HBA. researchgate.net

A synthetic, CoA-free multi-enzyme cascade has also been developed in E. coli for the efficient synthesis of 4-HBA from L-tyrosine. researchgate.net This engineered pathway involves a series of enzymes, including L-amino acid deaminase, hydroxymandelate synthase, (S)-mandelate dehydrogenase, benzoylformate decarboxylase, and aldehyde dehydrogenase. researchgate.net

To produce this compound, a similar strategy could be envisioned, likely requiring the introduction of specific methyltransferases that can act on an appropriate precursor in the 4-HBA pathway. The biosynthesis of the lichen compound barbatic acid, which has a dimethylated benzoic acid moiety, involves a polyketide synthase pathway, suggesting an alternative biosynthetic logic that could be harnessed. wikipedia.org

Biotransformation Studies in Model Organisms and Cell Systems

Biotransformation uses whole cells or isolated enzymes to perform specific chemical modifications on a substrate molecule. This approach is widely used to generate novel compounds with potentially interesting biological activities. oaepublish.com

While there is a wealth of research on the biotransformation of various organic compounds, including steroids, terpenoids, and alkaloids, using a wide range of microorganisms and plant cell cultures, specific studies on the biotransformation of this compound are not prominently featured in the reviewed scientific literature. oaepublish.comnih.gov

General biotransformation reactions catalyzed by microbial systems include hydroxylation, oxidation, reduction, demethylation, and glycosylation. It can be hypothesized that if this compound were subjected to biotransformation, potential reactions could include:

Hydroxylation of the methyl groups.

Oxidation of the methyl groups to carboxylic acids.

Decarboxylation of the benzoic acid moiety.

Glycosylation or methylation of the phenolic hydroxyl group.

These potential transformations are based on the known metabolic capabilities of various microorganisms when exposed to aromatic compounds. However, without specific experimental data, these remain speculative.

Occurrence, Isolation, and Biosynthesis from Natural Sources

Phytochemical Isolation and Identification from Plant Species

A review of phytochemical studies indicates that while various aromatic carboxylic acids and phenolic compounds are routinely isolated from plants, 4-Hydroxy-2,5-dimethylbenzoic acid has not been reported as a natural constituent of the plant species commonly investigated for such compounds. For instance, extensive analysis of genera like Ipomoea and Heliotropium has led to the identification of a diverse array of metabolites, but not the specific dimethylated benzoic acid derivative . mdpi.comresearchgate.netnih.govnih.govmdpi.comnanobioletters.comnih.govscielo.brphcogj.comresearchgate.net

Plants such as Ipomoea pes-caprae are known to produce a wealth of secondary metabolites, including resin glycosides, flavonoids, and various phenolic acids like caffeoylquinic acid derivatives. mdpi.comnih.govscielo.br Similarly, species from the Heliotropium genus are rich in pyrrolizidine (B1209537) alkaloids, flavonoids, and geranylated aromatic derivatives. mdpi.comresearchgate.netnih.govnih.gov However, the specific substitution pattern of this compound is absent from the lists of identified compounds from these and other extensively studied plants.

To illustrate the types of phenolic compounds typically found in these plant genera, the following table lists some examples of identified molecules.

Interactive Data Table: Examples of Phenolic Compounds Isolated from Ipomoea and Heliotropium Species

| Compound Name | Plant Source (Genus) | Reference |

| 3-O-Caffeoylquinic acid | Ipomoea | scielo.br |

| 5-O-Caffeoylquinic acid | Ipomoea | scielo.br |

| Quercetin 3-O-glucoside | Ipomoea | scielo.br |

| Naringenin | Heliotropium | mdpi.com |

| Filifolinol | Heliotropium | mdpi.com |

| Luteolin-7-O-glucoside | Heliotropium | nih.gov |

Isolation from Fungal and Other Microbial Cultures

The investigation of secondary metabolites from fungal and other microbial sources has yielded a vast and diverse range of chemical structures. Fungi, in particular, are prolific producers of polyketides, which include many aromatic carboxylic acids. Despite this, This compound is not a commonly reported metabolite from fungal or bacterial cultures.

For example, fungi of the genus Curvularia are known to produce various metabolites, including phenylacetic acid derivatives and other polyketides, but not the target compound. nih.gov Similarly, while a related compound, 4-hydroxy-2-methylbenzoic acid , was identified as a transient intermediate in the anaerobic metabolism of m-cresol (B1676322) by a methanogenic consortium, the 2,5-dimethylated version was not detected. nih.gov The fungal metabolite Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) , which features a different methylation and hydroxylation pattern, is known to be produced by various fungi like Penicillium species. mdpi.com

The table below highlights some aromatic carboxylic acids and related compounds that have been isolated from microbial cultures.

Interactive Data Table: Examples of Aromatic Metabolites from Microbial Cultures

| Compound Name | Microbial Source | Reference |

| 4-Hydroxy-2-methylbenzoic acid | Methanogenic Consortium | nih.gov |

| Orsellinic acid | Penicillium spp., Aspergillus spp. | mdpi.com |

| 6-Methylsalicylic acid | Penicillium spp. | mdpi.com |

| Phenylacetic acid derivatives | Curvularia lunata | nih.gov |

Biotechnological Production through Microbial Fermentation

While natural isolation of this compound appears to be un-documented, its biosynthesis is hypothetically achievable through metabolic engineering. The biotechnological production of the parent compound, 4-hydroxybenzoic acid (4-HBA) , is well-established in various microbial hosts, including Escherichia coli, Corynebacterium glutamicum, and Pseudomonas putida. These engineered strains provide a strong foundation for producing novel derivatives.

The common strategy involves redirecting carbon flux from central metabolism towards the shikimate pathway to increase the availability of the precursor chorismate . Chorismate is then converted to 4-HBA by the enzyme chorismate-pyruvate-lyase (UbiC). To produce this compound, this 4-HBA-producing pathway could be augmented by introducing one or more S-adenosyl-L-methionine (SAM)-dependent methyltransferases capable of methylating the aromatic ring at the C2 and C5 positions. The success of this strategy would depend on identifying or engineering methyltransferases with the desired regioselectivity.

The following table summarizes key findings in the biotechnological production of the precursor, 4-HBA.

Interactive Data Table: Engineered Microbial Strains for 4-Hydroxybenzoic Acid (4-HBA) Production

| Microorganism | Key Genetic Modifications | Precursor | Reference |

| Corynebacterium glutamicum | Overexpression of shikimate pathway genes and ubiC | Glucose | mdpi.com |

| Pseudomonas taiwanensis VLB120 | Genome integration of 4-HBA pathway, enhanced shikimate pathway, knockout of degradation pathways | Glucose, Glycerol | mdpi.com |

| Escherichia coli | Expression of feedback-resistant shikimate pathway enzymes and ubiC | Glucose | mdpi.com |

Biosynthetic Pathways of Aromatic Carboxylic Acids in Organisms

The biosynthesis of most aromatic compounds in plants and microbes, including aromatic carboxylic acids, originates from the shikimate pathway . nih.govscielo.brhmdb.ca This central metabolic route converts primary metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) into chorismate , a critical branch-point intermediate.

The biosynthesis of the 4-hydroxybenzoate (B8730719) core proceeds from chorismate via one of two main routes:

Direct conversion: In many bacteria, the enzyme chorismate pyruvate-lyase (UbiC) directly converts chorismate to 4-hydroxybenzoic acid and pyruvate. This is a key step in the biosynthesis of ubiquinone. hmdb.ca

Via Phenylpropanoids (in plants): In plants, 4-HBA can be formed from L-phenylalanine or L-tyrosine. The pathway from phenylalanine involves side-chain degradation via a β-oxidative or non-β-oxidative pathway. nih.govscielo.br

To form This compound , the 4-HBA backbone would require two subsequent methylation steps. These reactions are typically catalyzed by methyltransferase enzymes that use S-adenosyl-L-methionine (SAM) as the methyl group donor. The specific methyltransferases that would catalyze the methylation at the C-2 and C-5 positions of 4-HBA have not been characterized, as the compound is not a known major natural product. However, the existence of a wide variety of aromatic methyltransferases in nature, such as those involved in the biosynthesis of compounds like Orsellinic acid and 6-Methylsalicylic acid, suggests that such enzymatic capability is plausible. mdpi.comrsc.org The biosynthesis would likely proceed via a 4-hydroxy-2-methylbenzoic acid or 4-hydroxy-5-methylbenzoic acid intermediate.

The core enzymatic steps leading to the precursor 4-hydroxybenzoic acid are outlined below.

Interactive Data Table: Key Enzymes in the Biosynthesis of 4-Hydroxybenzoic Acid

| Enzyme | Reaction | Pathway | Reference |

| 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase | Condensation of PEP and E4P | Shikimate Pathway | hmdb.ca |

| Shikimate dehydrogenase | Reduction of 3-dehydroshikimate | Shikimate Pathway | hmdb.ca |

| Chorismate synthase | Conversion of 5-enolpyruvylshikimate-3-phosphate to chorismate | Shikimate Pathway | hmdb.ca |

| Chorismate pyruvate-lyase (UbiC) | Conversion of chorismate to 4-hydroxybenzoate | Ubiquinone Biosynthesis | hmdb.ca |

| Phenylalanine ammonia-lyase (PAL) | Conversion of L-Phenylalanine to cinnamic acid | Phenylpropanoid Pathway | scielo.br |

Advanced Research Applications and Future Directions for 4 Hydroxy 2,5 Dimethylbenzoic Acid

Development as a Pharmaceutical Lead Compound

While 4-Hydroxy-2,5-dimethylbenzoic acid is not yet a marketed drug, its structural class—hydroxybenzoic acids—is a fertile ground for the discovery of new therapeutic agents. Research into p-hydroxybenzoic acid (PHBA) and its derivatives has revealed a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and hypoglycemic properties. globalresearchonline.netresearchgate.net This foundational knowledge establishes the potential of substituted hydroxybenzoic acids as promising scaffolds for drug development.

Derivatives of 4-hydroxybenzoic acid have been investigated for specific therapeutic applications, such as in the management of sickle cell disease, where they have been found to have a direct action on hemoglobin molecules. globalresearchonline.net Furthermore, the broader family of benzoic acid derivatives has been the subject of structure-activity relationship (SAR) studies to identify compounds with anti-sickling properties. iomcworld.com The utility of closely related molecules, such as 4-hydroxy-2-methylbenzoic acid, as materials for pharmaceuticals underscores the value of this structural motif in medicinal chemistry. google.com The development of a lead compound is a complex process, often beginning with a scaffold like this compound, which is then systematically modified to optimize for potency, selectivity, and pharmacokinetic properties in a process known as lead optimization. nih.gov

Table 1: Investigated Biological Activities of the Hydroxybenzoic Acid Family

| Biological Activity | Reference Compound/Family | Investigated Effect |

| Antimicrobial | p-Hydroxybenzoic acid (PHBA) derivatives | General activity against various microbes. globalresearchonline.netresearchgate.net |

| Anti-inflammatory | PHBA derivatives | General anti-inflammatory potential. globalresearchonline.net |

| Antioxidant | PHBA derivatives | Capacity to neutralize free radicals. globalresearchonline.netresearchgate.net |

| Hypoglycemic | PHBA | Decreases plasma glucose levels in diabetic rats. globalresearchonline.net |

| Anti-sickling | 4-Hydroxybenzoic acid derivatives | Direct action on hemoglobin molecules. globalresearchonline.net |

Application as an Intermediate in Fine Chemical and Organic Synthesis

This compound is a valuable intermediate in the field of organic and fine chemical synthesis. evitachem.com Its structure allows it to serve as a versatile building block for the creation of more complex molecules with desired functionalities. In industrial settings, it is used in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. evitachem.com

The synthesis of the compound itself can be achieved through several routes. A common laboratory and industrial method involves the hydroxylation of 2,5-dimethylbenzoic acid. evitachem.com Another pathway is the oxidation of 4-hydroxy-2,5-dimethylbenzaldehyde, where the aldehyde group is converted into a carboxylic acid. The reactivity of its functional groups—the carboxylic acid, the hydroxyl group, and the aromatic ring—allows for a variety of subsequent chemical transformations, including esterification, etherification, and electrophilic substitution, making it a key component in multi-step synthetic processes. evitachem.com

Contribution to Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies in Medicinal Chemistry

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity and physicochemical properties. This compound serves as an important data point in these studies. The specific arrangement of its substituents—a hydroxyl group at position 4 and methyl groups at positions 2 and 5—provides a unique combination of electronic and steric effects that influence how the molecule interacts with biological targets.

For instance, SAR studies on various dihydroxybenzoic acids have demonstrated that the relative positions of the hydroxyl groups are critical for their antioxidant and antimicrobial activities. nih.gov Similarly, research on hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid has shown how modifying substituents on the aromatic ring systematically alters their antibacterial and antiproliferative effects. mdpi.com By studying compounds like this compound, chemists can deduce the importance of substituent placement. The methyl groups at the ortho and meta positions relative to the carboxylic acid can influence the molecule's conformation, acidity, and ability to form hydrogen bonds, all of which are critical factors in its interaction with enzyme active sites or cellular receptors. iomcworld.com

Role in the Design of Novel Bioactive Molecules

The rational design of new bioactive molecules often relies on the use of established chemical scaffolds that can be systematically decorated with different functional groups to create a library of potential drug candidates. This compound functions as such a scaffold. evitachem.com Its core structure can be retained while modifications are made to its hydroxyl and carboxylic acid groups to explore interactions with a specific biological target.

For example, research on other benzoic acid derivatives, such as 5-acetamido-2-hydroxy benzoic acid, demonstrates this approach where a core structure is used as a starting point for creating derivatives with potential analgesic and anti-inflammatory activities. mdpi.com The process involves designing molecules that fit a specific pharmacophore model, synthesizing them, and then testing their biological activity. The insights gained from these tests are then used to design the next generation of compounds. The use of such scaffolds is a key strategy in the search for new treatments for a wide range of conditions, from infections to cancer. mdpi.comnih.gov

Theoretical Contributions to Understanding Aromatic Systems and Reactivity

This compound, with its distinct substitution pattern, is a valuable subject for theoretical and computational chemistry studies aimed at understanding the fundamental principles of aromatic systems and chemical reactivity. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to model the molecule and predict its properties. researchgate.netnih.gov

These theoretical studies can provide deep insights into several areas:

Conformational Analysis: Researchers can calculate the relative energies of different spatial arrangements of the atoms, particularly the orientation of the hydroxyl and carboxylic acid groups. ju.edu.jo

Electronic Effects: The model can quantify how the electron-donating hydroxyl and methyl groups influence the electron distribution within the benzene (B151609) ring, which in turn affects the molecule's reactivity towards electrophilic or nucleophilic attack.

Proton Affinity and Acidity: Theoretical calculations can determine the most likely site of deprotonation (from the carboxylic acid or the hydroxyl group) and predict the acidity (pKa) of the molecule in different solvents. researchgate.net

Spectroscopic Properties: Computational models can predict spectroscopic data (e.g., NMR, IR spectra), which can then be compared with experimental results to validate the theoretical model. ju.edu.jo

By studying well-defined molecules like this compound, theoretical chemists can refine their models, leading to a better understanding of the complex interplay of steric and electronic effects that govern the behavior of substituted aromatic compounds. ju.edu.joacs.org

Future Prospects in Interdisciplinary Research (e.g., Biomaterials, Environmental Science)

The unique properties of this compound open up possibilities for its use in interdisciplinary fields beyond traditional chemistry and pharmaceuticals.

In biomaterials science , there is growing interest in developing new polymers with specific functionalities. The parent compound, p-hydroxybenzoic acid, is already used in the production of polymers. researchgate.net this compound could serve as a functional monomer in the synthesis of novel polyesters or polyamides. The presence of the hydroxyl and carboxylic acid groups allows for polymerization, while the dimethylphenyl core could impart properties such as thermal stability, hydrophobicity, and potentially antimicrobial or antioxidant characteristics to the resulting material. evitachem.com Such functional polymers could find applications in medical devices, drug delivery systems, or advanced coatings.

In environmental science , understanding the fate and impact of industrial chemicals is crucial. As this compound is used as a chemical intermediate, it is important to study its environmental persistence, biodegradability, and potential toxicity. Studies on the parent p-hydroxybenzoic acid have shown it to be readily biodegradable, which is a positive attribute. globalresearchonline.net Future research could focus on the environmental lifecycle of its dimethylated derivative to ensure its use does not pose an ecological risk. This includes investigating its degradation pathways in soil and water and its effects on various organisms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydroxy-2,5-dimethylbenzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis often involves regioselective alkylation or hydroxylation of benzoic acid derivatives. For example, enzymatic routes using microbial catalysts (e.g., Pseudomonas spp.) can selectively introduce hydroxyl and methyl groups, as demonstrated in studies on structurally similar compounds like 4-hydroxy-3,5-dimethylbenzoic acid . Chemical synthesis may employ Grignard reactions or esterification followed by hydrolysis, with purity monitored via HPLC (≥98% purity achievable under optimized conditions) . Key parameters include temperature control (e.g., 2–8°C for enzyme stability) and solvent selection to minimize byproducts.

Q. How can researchers validate the structural identity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer : Combine NMR (¹H and ¹³C) for functional group identification (e.g., hydroxyl at δ 10–12 ppm, aromatic protons at δ 6.5–7.5 ppm) and HPLC with UV detection (λ ~254 nm) for purity assessment. X-ray crystallography (e.g., single-crystal studies) provides definitive confirmation of molecular geometry, as seen in related hydroxybenzoic acid derivatives . Cross-reference with databases like PubChem (CAS RN: [provided in ]) to verify spectral matches.

Advanced Research Questions

Q. What metabolic pathways degrade this compound in microbial systems, and how do these pathways differ across species?

- Methodological Answer : Bacterial catabolism varies by species. For instance, Rhodococcus rhodochrous N75 converts 4-hydroxy-3,5-dimethylbenzoic acid to 2,6-dimethylhydroquinone via decarboxylation, while Pseudomonas sp. HH35 employs oxidative pathways yielding smaller aromatic intermediates . To study this, use isotope-labeled substrates (e.g., ¹³C-tracers) and LC-MS/MS to track metabolite formation. Anaerobic vs. aerobic conditions further influence pathway dominance .

Q. How can solubility and stability challenges of this compound be addressed in experimental design?

- Methodological Answer : Solubility in aqueous systems is pH-dependent due to the carboxylic acid group (pKa ~4.5). Use buffered solutions (pH 3–5) to enhance dissolution (e.g., 5 g/L solubility at pH 3.3) . For organic solvents, DMSO or ethanol are preferred. Stability studies under varying temperatures (2–30°C) and inert atmospheres (N₂) prevent degradation, as recommended in storage guidelines .

Q. What computational approaches are suitable for modeling the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic aromatic substitution sites (e.g., para-hydroxyl group activation) and hydrogen-bonding interactions. Lattice energy calculations, as applied to acyl hydrazide derivatives, can optimize crystal packing for material science applications . Software like Gaussian or ORCA, with B3LYP/6-31G* basis sets, are standard for such analyses.

Data Analysis and Reproducibility

Q. How can researchers resolve contradictions in reported biomarker correlations for hydroxybenzoic acid derivatives?

- Methodological Answer : Discrepancies often arise from analytical method variability (e.g., HPLC vs. GC-MS) or cohort-specific factors (e.g., microbiota composition). Use standardized protocols like those in , which specify biomarker reproducibility metrics (ICC >0.7, CV% <15%) and adjust for covariates (age, diet). Meta-analyses pooling data from multiple studies (e.g., PubChem, HMDB) improve robustness .

Q. What strategies ensure reproducibility in studies involving this compound’s biochemical interactions?

- Methodological Answer : Pre-validate assays using positive controls (e.g., 4-hydroxybenzoic acid as a reference compound) and replicate experiments across independent labs. For enzyme kinetics, report Km and Vmax values with 95% confidence intervals, as done in bacterial degradation studies . Open-access datasets (e.g., EPA DSSTox) enhance transparency in structural-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.